

# **Application Notes and Protocols: SAR107375 in Combination with Other Antithrombotic Agents**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **SAR107375**, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), when used in combination with other antithrombotic agents. The provided protocols and data presentation frameworks are intended to guide researchers in designing and executing studies to assess the synergistic or additive effects and the safety profile of such combination therapies.

### **Introduction to SAR107375**

**SAR107375** is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both FXa and thrombin, two key enzymes in the coagulation cascade.[1][2][3] Preclinical studies have highlighted its efficacy in preventing venous thrombosis in rat models and have suggested a reduced bleeding liability compared to other direct oral anticoagulants (DOACs) like rivaroxaban and dabigatran etexilate in an arterial thrombosis model.[2] The dual inhibition of both the final common pathway enzyme (thrombin) and a critical amplification enzyme (FXa) presents a unique therapeutic approach to anticoagulation.

The combination of **SAR107375** with other antithrombotic agents, such as antiplatelet drugs, could offer enhanced antithrombotic efficacy in specific patient populations, for instance, those with acute coronary syndrome or those undergoing percutaneous coronary intervention. However, such combinations also carry an increased risk of bleeding.[4][5][6][7][8] Therefore, careful preclinical evaluation is paramount to determine the therapeutic window of any proposed combination therapy involving **SAR107375**.



### **Data Presentation**

Effective evaluation of combination therapy requires meticulous data collection and clear presentation. The following tables are templates for summarizing key quantitative data from preclinical studies.

Table 1: In Vitro Activity of SAR107375

| Parameter                                                             | SAR107375 | Reference<br>Anticoagulant (e.g.,<br>Rivaroxaban) | Reference<br>Anticoagulant (e.g.,<br>Dabigatran) |
|-----------------------------------------------------------------------|-----------|---------------------------------------------------|--------------------------------------------------|
| Factor Xa Inhibition (Ki, nM)                                         | 1         | X                                                 | >1000                                            |
| Thrombin Inhibition<br>(Ki, nM)                                       | 8         | >1000                                             | Υ                                                |
| Selectivity vs. Trypsin (fold)                                        | >1000     | Z                                                 | W                                                |
| Thrombin Generation<br>Time (TGT) Assay in<br>human PRP (IC50,<br>μΜ) | 0.39      | A                                                 | В                                                |

This table summarizes the in vitro inhibitory activity of **SAR107375** against its primary targets and a related serine protease. Data from reference compounds are included for comparison.

Table 2: Ex Vivo Coagulation Parameters following Oral Administration in Rats



| Treatment<br>Group                   | Dose (mg/kg)    | aPTT (sec)   | PT (sec) | Thrombin Time |
|--------------------------------------|-----------------|--------------|----------|---------------|
| Vehicle Control                      | -               |              |          |               |
| SAR107375                            | Dose 1          |              |          |               |
| Dose 2                               |                 | -            |          |               |
| Antiplatelet Agent (e.g., Aspirin)   | Dose X          |              |          |               |
| SAR107375 +<br>Antiplatelet<br>Agent | Dose 1 + Dose X | -            |          |               |
| Dose 2 + Dose X                      |                 | <del>-</del> |          |               |

This table is designed to present the effects of **SAR107375** alone and in combination with an antiplatelet agent on standard ex vivo coagulation parameters.

Table 3: Antithrombotic Efficacy in a Rat Venous Thrombosis Model

| Treatment Group                        | Dose (mg/kg)  | Thrombus Weight (mg) | % Inhibition of<br>Thrombosis |
|----------------------------------------|---------------|----------------------|-------------------------------|
| Vehicle Control                        | -             | 0                    | _                             |
| SAR107375                              | ED50          | 50                   | _                             |
| ED80                                   | 80            |                      | _                             |
| Antiplatelet Agent (e.g., Clopidogrel) | Dose Y        |                      |                               |
| SAR107375 +<br>Antiplatelet Agent      | ED50 + Dose Y | _                    |                               |
| ED80 + Dose Y                          |               | _                    | _                             |



This table facilitates the comparison of the antithrombotic efficacy of monotherapy versus combination therapy.

Table 4: Bleeding Assessment in a Rat Tail Transection Model

| Treatment Group                      | Dose (mg/kg)                 | Bleeding Time<br>(sec) | Blood Loss (mg) |
|--------------------------------------|------------------------------|------------------------|-----------------|
| Vehicle Control                      | -                            |                        |                 |
| SAR107375                            | ED80 (from thrombosis model) |                        |                 |
| Antiplatelet Agent (e.g., Aspirin)   | Dose X                       |                        |                 |
| SAR107375 +<br>Antiplatelet Agent    | ED80 + Dose X                |                        |                 |
| Positive Control (e.g.,<br>Warfarin) | Therapeutic Dose             | _                      |                 |

This table is crucial for assessing the bleeding risk associated with the combination therapy compared to individual agents and a standard anticoagulant.

## **Experimental Protocols**

Detailed and standardized protocols are essential for generating reproducible and comparable data.

## Protocol 1: Rat Model of Venous Thrombosis (Stasis-Induced)

Objective: To evaluate the antithrombotic efficacy of **SAR107375** alone and in combination with an antiplatelet agent.

#### Materials:

Male Sprague-Dawley rats (250-300g)



- SAR107375, antiplatelet agent, and vehicle control
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- Surgical instruments
- Suture

#### Procedure:

- Fast rats overnight with free access to water.
- Administer SAR107375, the antiplatelet agent, the combination, or vehicle control orally at the desired doses and time points prior to surgery.
- Anesthetize the rat.
- Make a midline abdominal incision to expose the inferior vena cava (IVC).
- Carefully dissect the IVC free from surrounding tissues.
- Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.
- Completely ligate the IVC just below the renal veins.
- · Close the abdominal incision.
- Allow thrombosis to develop for a specified period (e.g., 2 hours).
- Re-anesthetize the rat, reopen the incision, and carefully dissect the thrombosed segment of the IVC.
- Excise the thrombus, blot it dry, and record its wet weight.
- Calculate the percent inhibition of thrombosis relative to the vehicle control group.

## **Protocol 2: Rat Tail Transection Bleeding Model**

### Methodological & Application





Objective: To assess the bleeding liability of **SAR107375** alone and in combination with an antiplatelet agent.

#### Materials:

- Male Sprague-Dawley rats (200-250g)
- SAR107375, antiplatelet agent, and vehicle control
- Anesthetic (e.g., pentobarbital)
- Scalpel or razor blade
- Filter paper
- Saline at 37°C
- Timer

#### Procedure:

- Administer SAR107375, the antiplatelet agent, the combination, or vehicle control at the desired doses and time points prior to the bleeding assessment.
- Anesthetize the rat.
- Place the rat's tail in a horizontal position.
- Transect the tail 3 mm from the tip using a sharp scalpel.[1]
- Immediately immerse the tail tip 2 cm deep into a tube containing saline at 37°C.[1]
- Start the timer and measure the time until bleeding ceases for a continuous period of 15-30 seconds. A cut-off time (e.g., 20 minutes) should be established.[1]
- Alternatively, gently blot the bleeding tail on a piece of filter paper every 15-30 seconds until
  no more blood is absorbed. The time to cessation of bleeding is recorded.



 Total blood loss can be quantified by weighing the filter paper before and after blood collection.

# Protocol 3: Thromboelastography (TEG) for Whole Blood Coagulation Analysis

Objective: To evaluate the pharmacodynamic effects of **SAR107375** in combination with antiplatelet agents on whole blood clot formation and kinetics.

#### Materials:

- Thromboelastograph (TEG) analyzer
- Citrated whole blood from treated and control animals or human subjects
- Kaolin or other activators
- TEG cups and pins

#### Procedure:

- Collect blood samples into citrated tubes from animals or subjects at specified time points after drug administration.
- Perform the TEG analysis according to the manufacturer's instructions.
- Pipette the whole blood sample into a TEG cup containing an activator (e.g., kaolin).
- Place the cup in the TEG analyzer and initiate the measurement.
- Record the following TEG parameters:
  - R time (Reaction time): Time to initial fibrin formation.
  - K time (Kinetics time): Time to reach a certain clot firmness.
  - Alpha angle: Rate of clot formation.



- MA (Maximum Amplitude): Maximum clot strength, reflecting platelet function and fibrinogen concentration.
- LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached.
- Compare the TEG profiles of the combination therapy group with the monotherapy and vehicle control groups to assess the overall impact on hemostasis.

# **Visualizations Signaling Pathway: The Coagulation Cascade**











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Thromboelastography and Rotational Thromboelastometry in the Management of Cardiovascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Oral Anticoagulant and Antiplatelet Therapies: Stay One Step Ahead -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining oral anticoagulation and antiplatelet therapies: appropriate patient selection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining antiplatelet and anticoagulant therapy in cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SAR107375 in Combination with Other Antithrombotic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#sar107375-in-combination-with-other-antithrombotic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com